molecular formula C12H14N2 B038819 2-Allyl-3-methyl-1,2-dihydroquinoxaline CAS No. 113477-68-2

2-Allyl-3-methyl-1,2-dihydroquinoxaline

Cat. No. B038819
M. Wt: 186.25 g/mol
InChI Key: GRENXCQIVBYLQT-UHFFFAOYSA-N
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Description

“2-Allyl-3-methyl-1,2-dihydroquinoxaline” is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including “2-Allyl-3-methyl-1,2-dihydroquinoxaline”, often involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide . The allylic strain in organic chemistry is a type of strain energy resulting from the interaction between a substituent on one end of an olefin (a synonym for an alkene) with an allylic substituent on the other end .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “2-Allyl-3-methyl-1,2-dihydroquinoxaline” would be similar, with additional allyl and methyl groups attached. The electrophilic carbon and the three ‘R’ substituents all lie on the same plane .


Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via various reactions, including the reaction of unsubstituted quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature . The reaction of alkyl halides can undergo nucleophilic substitution, which could be relevant in the synthesis of "2-Allyl-3-methyl-1,2-dihydroquinoxaline" .

Future Directions

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They have been identified as potential targets for new small molecule treatments as anti-cancer agents . The focus of future research could be on developing more potent quinoxaline derivatives and exploring their potential uses in treating various diseases .

properties

IUPAC Name

3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENXCQIVBYLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550773
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-3-methyl-1,2-dihydroquinoxaline

CAS RN

113477-68-2
Record name 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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